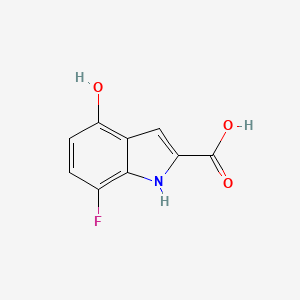

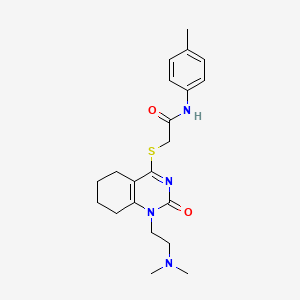

![molecular formula C11H18FN3O B2823009 {[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820574-00-2](/img/structure/B2823009.png)

{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine” is a chemical compound with the CAS number 1820576-20-2 . It has a molecular weight of 213.25 and a molecular formula of C10H16FN3O .

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a fluorine atom, a pyrrolidine ring, and an oxazole ring . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.25 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available data.科学的研究の応用

Synthesis Applications

Ionic Liquids and Solvents The compound has been utilized in the synthesis of fluorous ionic liquids, showcasing its role in creating novel classes of solvents. These ionic liquids exhibit high fluorophilicity, indicating their potential applications in various chemical processes requiring unique solvent properties (Honda et al., 2017).

Chemical Properties and Interactions

Hydrogen-bond Basicity Research has been conducted to understand the hydrogen-bond basicity of secondary amines, including the molecule . The study provides insights into the interaction of the compound with hydrogen bond donors, offering valuable information for its application in chemical synthesis and reaction mechanisms (Graton et al., 2001).

Reaction Mechanisms

Enantioselective Hydroamination The compound has been used in studies exploring the mechanisms of enantioselective hydroamination. These findings contribute to the understanding of stereoinduction and bond formation in chemical reactions, which is crucial for developing new synthetic methodologies (Manna et al., 2011).

Fluorescent Labeling The molecule has found applications in the synthesis of fluorescent xanthenic derivatives for labeling amine residues. This application is particularly relevant in the field of biochemistry for studying and visualizing biological molecules (Crovetto et al., 2008).

Biological and Medicinal Applications

Antimicrobial Activities Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Monoamine Oxidase Inactivation The compound has been a part of studies investigating the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators. This research is significant for understanding and potentially treating neurological disorders (Ding & Silverman, 1993).

Catalysis and Synthesis

Cyclic Amine Functionalization The molecule has been used in exploring redox-annulations with α,β-unsaturated carbonyl compounds, which is vital for understanding catalytic processes and developing new synthetic routes (Kang et al., 2015).

特性

IUPAC Name |

1-[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FN3O/c1-8-3-11(16-14-8)7-15-6-9(12)4-10(15)5-13-2/h3,9-10,13H,4-7H2,1-2H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYNNKAGWPTBU-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CC(CC2CNC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)CN2C[C@H](C[C@H]2CNC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

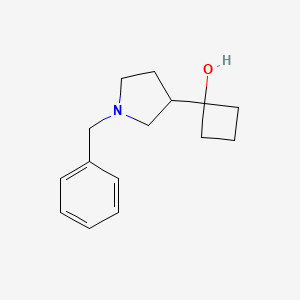

![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)

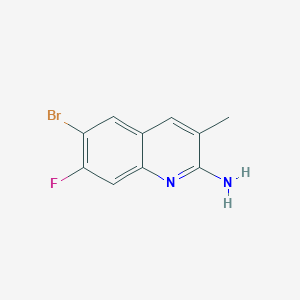

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)

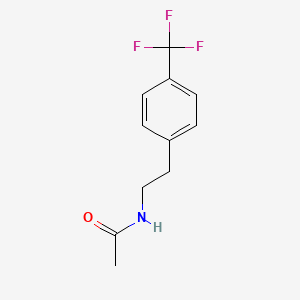

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)

![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)

![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)